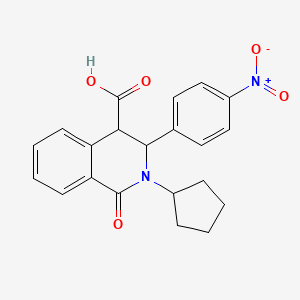![molecular formula C23H20N6S B2426752 3-(benzylsulfanyl)-4-méthyl-5-[1-phényl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole CAS No. 956741-68-7](/img/structure/B2426752.png)
3-(benzylsulfanyl)-4-méthyl-5-[1-phényl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(benzylsulfanyl)-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole is a member of the triazole family, characterized by its distinctive chemical structure featuring a sulfur atom linked to a benzyl group, and multiple nitrogen-containing rings. This compound's diverse functional groups enable it to participate in various chemical reactions, making it a subject of interest in medicinal chemistry and materials science.
Applications De Recherche Scientifique
In scientific research, 3-(benzylsulfanyl)-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole finds applications in:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties due to its ability to interfere with biological pathways.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions The synthesis of 3-(benzylsulfanyl)-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole can be accomplished through multistep reactions. One typical route involves the reaction of benzylthiol with 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,2,4-triazole in the presence of a base such as sodium hydroxide, under an inert atmosphere to prevent oxidation.
Industrial Production Methods For industrial-scale production, this compound can be synthesized via high-yield catalytic processes. The key reactions might involve optimized solvent systems and controlled temperature and pressure conditions, utilizing continuous flow reactors for consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes The compound 3-(benzylsulfanyl)-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole can undergo various reactions including:
Oxidation: Converts the sulfanyl group to a sulfoxide or sulfone under oxidizing conditions.
Reduction: Reduction of the nitro groups if present under hydrogenation conditions.
Substitution: Nucleophilic substitution at the sulfur atom.
Common Reagents and Conditions Used in These Reactions Common reagents include hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation, hydrogen gas with a palladium catalyst for reduction, and alkyl halides for substitution reactions. Conditions typically involve room temperature to moderate heating and solvents like dichloromethane or acetonitrile.
Major Products Formed from These Reactions
Oxidation: Produces sulfoxides or sulfones.
Reduction: Leads to amine derivatives.
Substitution: Yields various alkyl or aryl substituted triazoles.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can act by binding to active sites or allosteric sites, thereby modulating the activity of the target. The pathways involved often include signal transduction cascades or metabolic pathways, leading to effects such as cell growth inhibition, apoptosis induction, or microbial growth suppression.
Comparaison Avec Des Composés Similaires
Similar compounds include other triazoles like 1H-1,2,4-triazole, 3-benzyl-4-methyl-1,2,4-triazole, and 3-phenyl-4-methyl-1,2,4-triazole. What sets 3-(benzylsulfanyl)-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole apart is its unique combination of a benzylsulfanyl group with a pyrazole and triazole ring system, which confers distinct electronic and steric properties, leading to its unique reactivity and biological activity.
This compound is fascinating not only for its chemical versatility but also for the broad scope of its applications in various fields of research and industry. Feel free to dive into any section more deeply, and let's explore together!
Propriétés
IUPAC Name |
3-benzylsulfanyl-4-methyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6S/c1-27-21(25-26-23(27)30-17-18-10-4-2-5-11-18)20-16-24-29(19-12-6-3-7-13-19)22(20)28-14-8-9-15-28/h2-16H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWMXFRXWNJBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2)C3=C(N(N=C3)C4=CC=CC=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2426671.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone](/img/structure/B2426675.png)
![2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/new.no-structure.jpg)

![2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2426681.png)
![N-methyl-3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanamide](/img/structure/B2426682.png)
![2-([1,1'-Biphenyl]-3-yl)acetaldehyde](/img/structure/B2426683.png)
![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2426684.png)

![6-Azaspiro[3.5]nonan-7-one](/img/structure/B2426688.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide](/img/structure/B2426690.png)
![2-[Benzyl(methyl)amino]-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid](/img/structure/B2426692.png)
